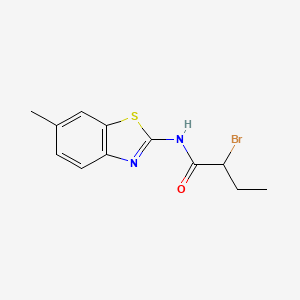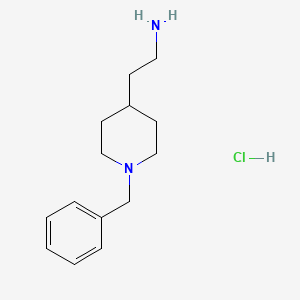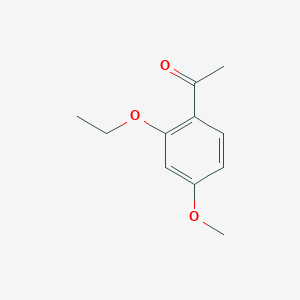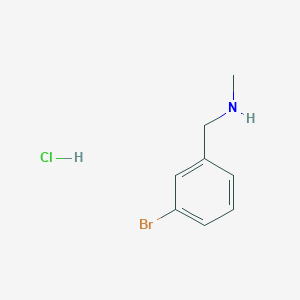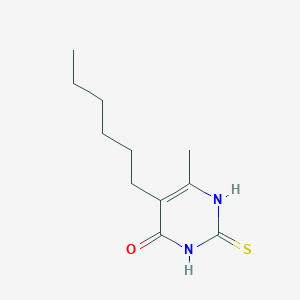
5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure of Lipophilic Antifolates
The structural properties of 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one derivatives have been studied for their relevance in antineoplastic activity. These derivatives include a variety of analogs crystallizing in specific space groups, with detailed molecular packing analyses revealing variations in the alkyl chain conformations (Sutton & Cody, 1988).
Hydrazinolysis of Heterocyclic Compounds
Research on the hydrazinolysis of 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one and its derivatives has demonstrated several reaction pathways, leading to the formation of various compounds. These reactions suggest a preliminary reductive sequence and represent a unique type of ring transformation of pyrimidines (Dickinson & Jacobsen, 1975).
Supramolecular Structures of Organotin Complexes
Research on triorganotin(IV) complexes involving 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one highlights significant π⋯π stacking and C–H⋯π interactions. These interactions stabilize the structures of these complexes, offering insights into their potential applications (Ma, Tian, & Zhang, 2006).
Spectrophotometric Detection Using Gold Nanoparticles
A novel colorimetric method has been developed for detecting 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one, utilizing gold nanoparticles. This approach leverages the affinity of thiol-containing molecules for gold nanoparticles, resulting in significant changes in the plasmon band, useful for spectrophotometric determinations (Hormozi-Nezhad & Ghayyem, 2014).
Synthesis of Organotin Polymers
A study on the solvothermal synthesis of organotin polymers using 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one as a ligand reveals the formation of novel one-dimensional infinite polymeric chain complexes. These complexes involve high centrosymmetric units, showcasing the potential for creating new materials with specific structural properties (Ma, Tian, & Zhang, 2006).
Eigenschaften
IUPAC Name |
5-hexyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-3-4-5-6-7-9-8(2)12-11(15)13-10(9)14/h3-7H2,1-2H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKKXZRDBZPEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(NC(=S)NC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

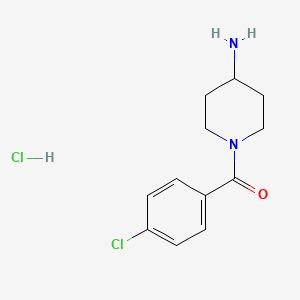
![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318374.png)
![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318375.png)
![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318376.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide](/img/structure/B1318382.png)
![3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one](/img/structure/B1318383.png)

